Propaneperoxoic acid, 2,2-dimethyl-
Description
Context within Peroxy Carboxylic Acids and Organic Peroxides
Organic peroxides are a broad class of organic compounds that contain the peroxide functional group (R-O-O-R' or R-O-O-H). Peroxy carboxylic acids, with the general formula RC(O)OOH, are a specific subclass of organic peroxides. wikipedia.orgbritannica.com They are considered derivatives of carboxylic acids where the hydroxyl group (-OH) is replaced by a hydroperoxy group (-OOH). britannica.com
Propaneperoxoic acid, 2,2-dimethyl- is the peroxy acid analog of pivalic acid (2,2-dimethylpropanoic acid). wikipedia.orgnist.govchemeo.com While pivalic acid is a well-characterized and commercially significant carboxylic acid, its peroxy acid counterpart is not as prominent. wikipedia.orgnist.govchemeo.com Instead, esters of this peroxy acid, such as tert-butyl peroxypivalate and tert-amyl peroxypivalate, are more commonly encountered in industrial applications, particularly as initiators in polymer synthesis. nih.govyunno.netalitapolymer.comnouryon.comnouryon.comnih.gov
Academic Significance and Research Trajectory of Peroxy Acids
The study of peroxy acids has been a cornerstone of organic chemistry, with their reactivity and applications being extensively explored.
The history of peroxy acids is intrinsically linked to the discovery and development of hydrogen peroxide. While early work in the 19th century by chemists like Louis Jacques Thénard laid the groundwork for understanding peroxide chemistry, the systematic study and application of peroxy acids in organic synthesis gained momentum in the 20th century. The development of methods for their preparation, primarily through the reaction of carboxylic acids or their derivatives with hydrogen peroxide, opened avenues for their use as versatile oxidizing agents. britannica.comusda.gov
Organic peroxides are categorized based on the nature of the organic groups attached to the peroxide linkage. It is crucial to distinguish peroxy acids from other classes:
Hydroperoxides (R-O-O-H): In hydroperoxides, an alkyl or aryl group is directly attached to the -OOH group. They are formed by the replacement of one hydrogen atom in hydrogen peroxide by an organic group.
Diacyl Peroxides (RC(O)OOC(O)R'): These compounds feature two acyl groups bonded to the peroxide bridge. They are often synthesized from the reaction of a peroxy acid with an acid chloride.
The reactivity of these peroxide classes differs. Peroxy acids are particularly known for their ability to deliver an oxygen atom to other substrates, a property exploited in various name reactions in organic synthesis.
Data and Research Findings
A comprehensive search of scientific databases reveals a significant lack of specific experimental data and research findings for Propaneperoxoic acid, 2,2-dimethyl-. While data for its parent carboxylic acid, pivalic acid, and its various esters are available, the peroxy acid itself appears to be either highly unstable, difficult to isolate, or of limited synthetic utility, thus explaining the dearth of dedicated research.
The following table highlights the disparity in available information:
| Compound | CAS Number | Availability of Detailed Data |
| Propaneperoxoic acid, 2,2-dimethyl- | Not readily available | Very Limited |
| Pivalic Acid (Propanoic acid, 2,2-dimethyl-) | 75-98-9 | Extensive |
| tert-Butyl peroxypivalate | 927-07-1 | Available |
| tert-Amyl peroxypivalate | 29240-17-3 | Available |
Due to the absence of specific research on Propaneperoxoic acid, 2,2-dimethyl-, it is not possible to provide detailed research findings or interactive data tables as requested. The focus of the scientific community has evidently been on the more stable and commercially viable ester derivatives.
Properties
CAS No. |
14909-78-5 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2,2-dimethylpropaneperoxoic acid |
InChI |
InChI=1S/C5H10O3/c1-5(2,3)4(6)8-7/h7H,1-3H3 |
InChI Key |
YVAACGXAZGGQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OO |
Origin of Product |
United States |
Synthetic Methodologies for Propaneperoxoic Acid, 2,2 Dimethyl and Analogous Peroxy Acids
Direct Oxidation Approaches
Direct oxidation methods are the most common routes for preparing peroxy acids. These approaches typically involve the reaction of a corresponding carboxylic acid with a strong oxidizing agent, most frequently concentrated hydrogen peroxide, often in the presence of an acid catalyst to facilitate the reaction.
Reaction of Carboxylic Acids with Hydrogen Peroxide
The synthesis of organic peroxy acids is most commonly achieved through the equilibrium reaction between a carboxylic acid and hydrogen peroxide. google.comwikipedia.org The general reaction is as follows:
RCO₂H + H₂O₂ ⇌ RCO₃H + H₂O wikipedia.org
This equilibrium must be driven toward the product side to obtain a viable yield of the peroxy acid. This is typically accomplished through the use of catalysts and by controlling the reaction conditions.
To reach the reaction equilibrium in a practical timeframe, a strong acid catalyst is generally required. google.com Strong mineral acids, such as sulfuric acid, are frequently employed to catalyze the reaction between the carboxylic acid and hydrogen peroxide. google.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by hydrogen peroxide.
The process involves forming a reaction medium with a specific acidity by mixing the acid catalyst (e.g., sulfuric acid) with aqueous hydrogen peroxide, into which the carboxylic acid is then introduced. wipo.int Other acidic catalysts can also be utilized to promote the formation of peroxy acids.
| Catalyst Type | Example(s) | Role in Synthesis |
| Strong Mineral Acids | Sulfuric Acid (H₂SO₄), Perchloric Acid (HClO₄) | Protonates the carboxylic acid carbonyl group, activating it for nucleophilic attack by H₂O₂. Essential for reaching equilibrium quickly. google.com |
| Anhydrides | Trifluoroacetic Anhydride (B1165640) ((CF₃CO)₂O) | Reacts with H₂O₂ to form a highly reactive peroxy acid intermediate in situ, which then acts as the oxidant. |
| Lewis Acids / Heteropoly Acids | Boron Trifluoride (BF₃), Polyphosphoric Acid | Can be used to catalyze the reaction between carboxylic acids and hydrogen peroxide. nih.govgoogle.com |
The precursor to Propaneperoxoic acid, 2,2-dimethyl- is 2,2-dimethylpropanoic acid, also known as pivalic acid. wikipedia.orgnist.gov A significant factor influencing the reactivity of pivalic acid is the steric hindrance caused by the bulky tertiary-butyl group, where three methyl groups are attached to the alpha-carbon. quora.commsu.edu
This steric bulk physically impedes the approach of nucleophiles, such as hydrogen peroxide, to the carbonyl carbon. Consequently, reactions at the carbonyl group, including the formation of the peroxy acid, are significantly slower compared to less sterically hindered carboxylic acids like acetic acid or propanoic acid. The electron-donating effect of the two methyl groups also slightly increases the negative charge on the COOH group, making the proton slightly harder to remove and potentially reducing the reactivity of the carbonyl carbon. quora.com
Alternative Oxidant-Based Syntheses (e.g., Ozone Oxidation of Acetic Acid)
While reaction with hydrogen peroxide is the dominant method, other oxidants can be used. Aromatic aldehydes, for instance, can undergo autoxidation with molecular oxygen to yield peroxycarboxylic acids. wikipedia.org
Ar-CHO + O₂ → Ar-COOOH wikipedia.org
However, the peroxy acid product can then react with the initial aldehyde, which leads to the formation of two carboxylic acid molecules. wikipedia.org
Ar-COOOH + Ar-CHO → 2 Ar-COOH wikipedia.org
Ozonolysis, the process of cleaving alkenes and alkynes using ozone (O₃), is another powerful oxidation method. wikipedia.org Depending on the workup conditions following the initial reaction with ozone, different products can be obtained. An oxidative workup, typically using hydrogen peroxide, will cleave the carbon-carbon double or triple bond and form carboxylic acids. wikipedia.org While this method is a cornerstone for producing carboxylic acids from unsaturated precursors, it is not a direct method for synthesizing peroxy acids from existing carboxylic acids.
Preparation of Peroxy Esters Derived from Propaneperoxoic acid, 2,2-dimethyl-
Peroxy esters (or peresters) are a class of organic peroxides with the general structure R-C(O)OO-R'. They are often synthesized from carboxylic acids or their derivatives.
Esterification of Carboxylic Acids with Tert-Butyl Hydroperoxide in Nonaqueous Media
A common method for preparing tert-butyl peroxy esters involves the direct esterification of a carboxylic acid with tert-butyl hydroperoxide in an organic solvent. google.com This reaction is analogous to traditional Fischer esterification but uses a hydroperoxide instead of an alcohol. The synthesis of tert-butyl peroxypivalate, the peroxy ester derived from 2,2-dimethylpropanoic acid, can be achieved through this pathway.
The reaction typically requires a catalyst and the removal of water to drive the equilibrium towards the formation of the peroxy ester. google.com The molar ratio of tert-butyl hydroperoxide to the organic carboxylic acid can be varied to optimize the yield, with a common ratio being 1:2. google.com
| Reactant 1 | Reactant 2 | Product |
| Organic Carboxylic Acid (e.g., 2,2-Dimethylpropanoic acid) | Tert-Butyl Hydroperoxide | Tert-Butyl Peroxy Ester (e.g., Tert-Butyl peroxypivalate) |
| Acyl Chloride (e.g., Pivaloyl chloride) | Tert-Butyl Hydroperoxide | Tert-Butyl Peroxy Ester (e.g., Tert-Butyl peroxypivalate) |
An alternative, often higher-yielding, approach involves using a more reactive derivative of the carboxylic acid, such as an acyl chloride (pivaloyl chloride in this case), which reacts readily with tert-butyl hydroperoxide. google.comresearchgate.net
Controlled Formation and Purification Methods
The synthesis of peroxy acids, including analogues of propaneperoxoic acid, 2,2-dimethyl-, often involves the reaction of a carboxylic acid with hydrogen peroxide, typically in the presence of an acid catalyst. aidic.it A key challenge in these syntheses is controlling the reaction to prevent decomposition and ensure the safe handling of these potentially explosive compounds. lut.fi
One method for the controlled preparation of peroxy acids involves the use of sodium percarbonate, which can react with acid chlorides or the carboxylic acids themselves. organic-chemistry.org Another approach utilizes silica-supported peracids. This method is advantageous as the acidic silica surface does not typically catalyze ring-opening side reactions, and the product can be easily isolated through simple filtration and solvent evaporation. organic-chemistry.org
Continuous flow reactors, particularly microreactors, offer significant advantages for the controlled formation of unstable peroxy acids. bme.huresearchgate.net The high surface-to-volume ratio in these systems allows for superior heat and mass transfer, leading to better temperature control and improved safety compared to traditional batch processes. lut.fibme.hu This enhanced control can also lead to improved selectivity and yield. bme.hu For instance, the synthesis of peroxypropionic acid in a helical capillary microreactor demonstrated that better mixing in a smaller radius of curvature enhanced both yield and selectivity. bme.hu
Purification of the resulting peroxy acid solution is a critical step. For laboratory-scale synthesis, simple filtration and solvent evaporation can be sufficient, especially when heterogeneous catalysts or supported reagents are used. organic-chemistry.org In industrial processes, subsequent purification steps may be required to remove the acid catalyst and unreacted starting materials, which can be challenging in homogeneous systems. polymtl.ca The use of heterogeneous catalysts, which are insoluble in the reaction mixture, simplifies the purification process as they can be easily filtered off. polymtl.caresearchgate.net
Process Optimization and Reaction Control in Peroxy Acid Synthesis
Optimizing the synthesis of peroxy acids is crucial for maximizing productivity and ensuring process safety. nih.gov This involves careful management of reaction parameters such as temperature, reactant concentrations, and catalyst choice.
Exothermicity Management and Temperature Control during Synthesis
The synthesis of peroxy acids is a highly exothermic process, which can lead to thermal runaway reactions and potential explosions if not properly managed. aidic.itnih.gov The reaction heat for epoxidation processes using in situ generated peroxy acids is significant, in the range of 230 kJ/mol for each double bond. aidic.it Therefore, effective temperature control is paramount.
Continuous flow processes in microreactors are particularly well-suited for managing the exothermicity of peroxy acid synthesis. lut.fibme.hu The excellent heat transfer characteristics of microreactors allow for the rapid dissipation of heat, preventing the formation of hot spots and enabling safer operation at higher concentrations or temperatures than would be feasible in batch reactors. researchgate.net This approach effectively mitigates the risk of localized heat accumulation that can occur in traditional batch reactors. researchgate.net
For batch or fed-batch processes, temperature control is often achieved by slow, controlled addition of one of the reactants (e.g., hydrogen peroxide), external cooling, and operating at lower temperatures. nih.gov Reaction temperatures are often maintained between 0°C and 50°C, with a more preferable range of 0°C to 25°C to enhance the stability of the peroxy acid solution. google.com
The table below illustrates the effect of temperature on the equilibrium constant for peroxyacetic acid formation, highlighting the importance of temperature control.
| Temperature (°C) | Equilibrium Constant (K) |
| 20 | 2.10 |
| 40 | 1.46 |
| 60 | 1.07 |
| This data shows that the equilibrium for this reversible reaction is more favorable at lower temperatures. researchgate.net |
Yield and Selectivity in Peroxy Acid Formation
The yield and selectivity of peroxy acid formation are influenced by several factors, including reactant concentrations, molar ratios, catalyst type and loading, and reaction temperature. bme.huresearchgate.net
Reactant Concentration and Molar Ratio: The concentration of reactants plays a vital role in the conversion and final yield. For the synthesis of peroxypropionic acid, different concentrations of hydrogen peroxide (20, 25, and 30 % w/w) were studied, demonstrating the impact on reaction time and product yield. bme.hu In the lipase-catalyzed synthesis of peroxyoctanoic acid, increasing the hydrogen peroxide concentration led to a strong increase in the initial reaction rates. nih.gov The molar ratio of the carboxylic acid to hydrogen peroxide is also a key parameter to optimize, with preferred ranges cited between 0.5:1 to 8:1. google.comgoogle.com
Catalyst: The choice of catalyst, whether homogeneous (e.g., sulfuric acid) or heterogeneous (e.g., ion-exchange resins like Amberlite IR-120), significantly affects the reaction. bme.hu While homogeneous catalysts like sulfuric acid are effective, they can be difficult to remove from the product mixture. polymtl.ca Heterogeneous catalysts are advantageous as they are easily separable and can lead to higher selectivity and yield with fewer side reactions. bme.hupolymtl.ca For the sonochemical formation of peracetic acid, an optimal catalyst loading of 471 mg/cm³ was identified. researchgate.net
The following table presents data on the activation energies for the synthesis and hydrolysis of peroxypropionic acid, both with and without a catalyst, illustrating the catalyst's role in the process.
| Reaction | Activation Energy (without catalyst) (kJ/mol) | Activation Energy (with 10 mol% catalyst) (kJ/mol) |
| PPA Synthesis | 43.897 | 42.314 |
| PPA Hydrolysis | 20.658 | 17.514 |
| Data from the synthesis of peroxypropionic acid (PPA). The catalyst lowers the activation energy for both the forward and reverse reactions. bme.hu |
By carefully controlling these parameters, it is possible to optimize the synthesis of peroxy acids, achieving high yields and selectivity while maintaining safe operating conditions. nih.govresearchgate.net
Catalysis and Catalytic Applications Involving Propaneperoxoic Acid, 2,2 Dimethyl or Analogous Peroxy Acids
Role as Radical Initiators in Polymerization Processes
Organic peroxides are widely recognized for their role as radical initiators in polymerization, a process triggered by the homolytic cleavage of the weak oxygen-oxygen bond upon heating or irradiation. This bond scission generates highly reactive radical species that initiate the polymerization chain reaction.
While specific studies on the thermal decomposition of Propaneperoxoic acid, 2,2-dimethyl- are not extensively documented, a close analogue, tert-butyl peroxypivalate, provides significant insight into the initiation mechanism. The thermal decomposition of tert-butyl peroxypivalate has been studied in detail, revealing a pathway that is likely mirrored by Propaneperoxoic acid, 2,2-dimethyl-.
Upon heating, tert-butyl peroxypivalate undergoes thermolysis, leading to the formation of several radical species. A study on its reaction with methyl methacrylate (B99206) at 60 °C identified the generation of tert-butoxyl, tert-butyl, and methyl radicals. wikipedia.org The primary step is the homolytic cleavage of the O-O bond, which can be followed by subsequent fragmentation.
The proposed mechanism for the thermal decomposition of an analogous peroxyester, tert-butyl peroxypivalate, which informs the potential decomposition of Propaneperoxoic acid, 2,2-dimethyl-, is as follows:
Homolytic Cleavage: The peroxy bond breaks, forming a carboxylate radical and an alkoxyl radical.
Decarboxylation: The carboxylate radical can then lose a molecule of carbon dioxide to form an alkyl radical.
Radical Reactions: These generated radicals (alkoxyl and alkyl) can then initiate polymerization by adding to a monomer unit or participate in hydrogen abstraction from the solvent or other molecules. wikipedia.orgwikipedia.org
Table 1: Radicals Generated from the Thermolysis of tert-Butyl Peroxypivalate in Methyl Methacrylate at 60 °C wikipedia.org
| Radical Species | Relative Ratio |
| tert-Butoxyl | 48 |
| tert-Butyl | 50 |
| Methyl | 2 |
This table is based on data for tert-butyl peroxypivalate and is presented as an analogy for the potential behavior of Propaneperoxoic acid, 2,2-dimethyl-.
Transition Metal-Mediated Oxidations
Peroxy acids, in conjunction with transition metal catalysts, are potent oxidizing agents for a variety of organic substrates, including the challenging oxidation of hydrocarbons.
Ruthenium complexes are effective catalysts for the oxidation of hydrocarbons using peroxy acids and hydroperoxides as the terminal oxidants.
The mechanism of ruthenium-catalyzed hydrocarbon oxidation is widely accepted to proceed through the formation of high-valent oxo-ruthenium species as the key active oxidants. fishersci.ca These species are generated by the reaction of a ruthenium precursor with the peroxy acid or hydroperoxide.
For example, the catalytic system of RuCl₂(PPh₃)₃ with tert-butyl hydroperoxide or peracetic acid is highly efficient for the oxidation of alkanes and alkylated arenes at room temperature. The reaction of the ruthenium catalyst with the oxidant generates a high-valent oxo-ruthenium intermediate, likely Ru(IV)=O or Ru(V)=O. This powerful oxidizing agent can then abstract a hydrogen atom from a C-H bond of the hydrocarbon substrate, leading to the formation of an alkyl radical and a ruthenium-hydroxyl species. Subsequent reaction steps lead to the formation of oxidized products such as alcohols and ketones, and the regeneration of the ruthenium catalyst.
The nature of the products can be influenced by the specific catalytic system and reaction conditions. For instance, the RuCl₂(PPh₃)₃/t-BuOOH system is often preferred for the oxidation of alkylated arenes to aryl ketones.
Copper catalysts, often in the presence of a co-oxidant like tert-butyl hydroperoxide, are also employed for the aerobic oxidation of hydrocarbons.
The mechanism of copper-catalyzed hydrocarbon oxidation is complex and can proceed through various pathways, often involving radical intermediates. In the case of alkylarene oxidation using tert-butyl hydroperoxide (TBHP), a plausible mechanism involves the copper-mediated decomposition of TBHP to generate tert-butoxy (B1229062) and/or tert-butylperoxy radicals. These radicals can then abstract a benzylic hydrogen from the alkylarene, forming a benzylic radical.
This benzylic radical can then undergo several reactions:
Reaction with a copper-peroxy species: The benzylic radical can react with a copper-coordinated peroxy species to form a benzylic tert-butylperoxy ether . These ethers can be intermediates that subsequently decompose to the corresponding ketone.
Trapping by oxygen: In aerobic oxidations, the benzylic radical can be trapped by molecular oxygen to form a benzylperoxy radical, which can then lead to the formation of aldehydes or ketones.
Oxidation to a carbocation: The benzylic radical could be further oxidized by a higher-valent copper species to a carbocation, which would then react with water or other nucleophiles present.
The exact nature of the active copper species and the dominant mechanistic pathway can be influenced by the ligands on the copper center, the solvent, and the reaction temperature.
Theoretical and Computational Studies of Propaneperoxoic Acid, 2,2 Dimethyl and Peroxy Acid Chemistry
Quantum Chemical Methodologies
The study of peroxy acids heavily relies on a variety of quantum chemical methods to accurately describe their electronic structure and behavior. These methods range from computationally efficient Density Functional Theory (DFT) to more resource-intensive but highly accurate ab initio calculations.
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its balance of accuracy and computational cost. purdue.edu It is a versatile method used to define and elucidate important chemical concepts related to molecular structure and reactivity. mdpi.com DFT calculations are instrumental in constructing expressions of electron density to understand and predict the chemical behavior of a molecule. mdpi.com
In the context of peroxy acids, DFT is widely employed to:
Investigate Reaction Mechanisms: DFT is a powerful technique for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. purdue.edu This allows for a detailed elucidation of reaction pathways, such as the oxidation of various substrates by peroxy acids. researchgate.netresearchgate.net
Analyze Reactivity: Conceptual DFT introduces descriptors like electronegativity, hardness, and the Fukui function, which are derived from the electron density to predict the reactive sites of a molecule. mdpi.com The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding charge transfer processes that are crucial in reactions involving peroxy acids. researchgate.netmdpi.com
Study Molecular Properties: DFT is used to calculate various molecular properties, including geometries, vibrational frequencies, and charge distributions, which are essential for characterizing the reactant, product, and intermediate species in a reaction. mdpi.comspectroscopyonline.com For instance, the B3LYP-DFT method has been shown to reliably describe the rotamerism in radicals related to peroxy species. witpress.com
For situations requiring very high accuracy, post-Hartree-Fock ab initio methods like Coupled Cluster (CC) theory are employed. pku.edu.cn CC theory is considered one of the most accurate and reliable methods applicable to small and medium-sized molecules for calculating electron correlation. wikipedia.orgaps.org
Key features and applications of Coupled Cluster theory include:
High Accuracy: CC methods systematically improve upon the Hartree-Fock mean-field approximation by including electron correlation effects through an exponential cluster operator. wikipedia.orggithub.io This leads to highly accurate energy and property calculations.
Electronic Structure: Coupled Cluster is a premier tool for obtaining a precise description of a molecule's electronic structure, which is fundamental to understanding its stability and reactivity. aps.org
Benchmarking: Due to their high accuracy, CC calculations, particularly the "gold standard" CCSD(T) method (Coupled Cluster with single, double, and perturbative triple excitations), are often used to benchmark the performance of more computationally efficient methods like DFT. witpress.com
Size-Extensivity: A crucial advantage of CC theory is that it is size-extensive, meaning the calculated energy scales correctly with the number of particles in the system. This is essential for accurate comparisons between molecules of different sizes. aps.orggithub.io
| Feature | Density Functional Theory (DFT) | Coupled Cluster (CC) Theory |
|---|---|---|
| Fundamental Principle | Based on the electron density of the system. mdpi.com | Based on the multi-electron wavefunction. wikipedia.org |
| Accuracy | Good to very good, depending on the functional used. | High to "gold standard" accuracy (CCSD(T)). witpress.comaps.org |
| Computational Cost | Moderate, scales favorably with system size. | High, scales much more steeply with system size. aps.org |
| Primary Application | Reaction mechanisms, larger systems, initial structural analysis. purdue.eduresearchgate.net | High-accuracy benchmarking, electronic structure of smaller molecules. pku.edu.cnaps.org |
Molecular Structure and Conformational Analysis
The three-dimensional structure and conformational flexibility of Propaneperoxoic acid, 2,2-dimethyl- are critical determinants of its physical properties and chemical reactivity. Computational methods provide a window into these structural characteristics.
The presence of single bonds in peroxy acids allows for rotation, leading to different spatial arrangements or conformations. The C-O and O-O bonds are particularly important.
Torsional Modes: The rotation around the O-O bond is a key torsional mode in peroxy acids. The characterization of this motion is crucial for understanding the molecule's flexibility and the relative stability of its different conformers. The potential function for this torsion can be complex and is often represented as a Fourier series. researchgate.net
Potential Energy Surfaces (PES): Computational chemists generate potential energy surfaces to map the energy of the molecule as a function of one or more geometric parameters, such as bond lengths or dihedral angles. nih.gov By scanning the dihedral angle of the peroxy group, a one-dimensional PES can be created to identify the energy minima corresponding to stable conformers and the energy barriers that separate them. nih.gov Two-dimensional potential energy surfaces can be generated to simultaneously account for multiple reaction coordinates. nih.gov
Intramolecular forces, particularly hydrogen bonding, play a significant role in dictating the preferred conformation and reactivity of peroxy acids.
Intramolecular Hydrogen Bond: Propaneperoxoic acid, 2,2-dimethyl- can form a five- or six-membered ring-like structure stabilized by an intramolecular hydrogen bond between the acidic peroxy hydrogen and the carbonyl oxygen. This interaction significantly stabilizes the molecule. witpress.com
Conformational Preference: This hydrogen bonding interaction locks the molecule into a planar or near-planar conformation, making it the most stable rotamer. The stabilization energy from such hydrogen bonds in related species is on the order of 2.5-2.7 kcal/mol. witpress.com
Influence on Reactivity: The presence and strength of intramolecular hydrogen bonds can profoundly affect a molecule's reactivity. nih.govresearchgate.netnih.gov By stabilizing the ground state, the hydrogen bond can influence the activation energy of reactions. Furthermore, it affects the acidity of the molecule; intramolecular hydrogen bonding can reduce the ability of the O-H group to act as an intermolecular hydrogen bond donor. rsc.org
| Property | Effect of Intramolecular Hydrogen Bonding |
|---|---|
| Stability | Increases molecular stability, lowering the relative energy of the conformer. witpress.com |
| Conformation | Favors a planar, cyclic structure, restricting torsional freedom. witpress.com |
| Reactivity | Can enhance or alter reactivity by stabilizing the ground state and influencing electronic properties. nih.govresearchgate.netnih.gov |
| Acidity | Generally reduces the molecule's ability to act as an intermolecular hydrogen bond donor. rsc.org |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for deciphering the step-by-step mechanisms of reactions involving peroxy acids. By combining methods like DFT and ab initio calculations, a comprehensive picture of the reaction dynamics can be constructed.
For Propaneperoxoic acid, 2,2-dimethyl-, computational modeling can elucidate its role in key organic reactions:
Oxidation Reactions: Peroxy acids are potent oxidizing agents used in reactions like the Prilezhaev epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones. wikipedia.org Computational studies can model the transition state of the oxygen transfer step, clarifying the concerted or stepwise nature of the mechanism and identifying the factors that control stereoselectivity. Ab initio molecular orbital studies have been successfully applied to understand the mechanism of oxidation of imines by peroxy acids. acs.org
Identifying Intermediates: Reaction pathways can involve short-lived intermediates that are difficult to detect experimentally. Computational modeling can predict the structure and stability of these transient species, providing a more complete mechanistic picture. mdpi.com
By leveraging these computational approaches, researchers can gain a detailed, molecular-level understanding of the chemistry of Propaneperoxoic acid, 2,2-dimethyl-, guiding the design of new synthetic methodologies and applications.
Transition State Identification and Activation Energy Barrier Determination
In chemical reactions, reactants must pass through a high-energy, unstable state known as the transition state before forming products. opentextbooks.org.hkkhanacademy.org The energy required to reach this state is called the activation energy (ΔG‡), a critical factor that governs the reaction rate. opentextbooks.org.hkkhanacademy.org Computational methods, particularly quantum mechanical calculations, are instrumental in identifying the geometry of these transition states and calculating the associated activation energy barriers.
For reactions involving peroxy acids, such as epoxidations or hydroxylations, computational models can map the entire reaction coordinate. The transition state is identified as the highest energy point along this path. opentextbooks.org.hk The mechanism of oxidation by peroxy acids is often concerted, involving complex rearrangements of electrons and atoms. For example, the epoxidation of an alkene by a peroxy acid proceeds through a characteristic "butterfly" transition state.
While specific data for Propaneperoxoic acid, 2,2-dimethyl- is not prevalent, studies on analogous compounds like peroxyacetic acid provide representative activation energies. For instance, the activation energy for the delignification process using peroxyacetic acid is reported to be 80 kJ/mol. researchgate.net In other reactions, such as the decomposition of hexenuronic acid, activation energies have been calculated to be between 60 and 63 kJ/mol. researchgate.net Similarly, the formation and hydrolysis of peroxyacetic acid have calculated activation energies of 45.536 kJ/mol and 49.236 kJ/mol, respectively. researchgate.net These values illustrate the energy barriers that must be overcome for these reactions to proceed and are determined through a combination of experimental kinetics and computational modeling.
| Reaction | Activation Energy (Ea) | Reference |
|---|---|---|
| Delignification | 80 kJ/mol | researchgate.net |
| Decomposition of Hexenuronate Anion | 60 kJ/mol | researchgate.net |
| Decomposition of Undissociated Hexenuronic Acid | 63 kJ/mol | researchgate.net |
| Peroxyacetic Acid Formation | 45.536 kJ/mol | researchgate.net |
| Peroxyacetic Acid Hydrolysis | 49.236 kJ/mol | researchgate.net |
Prediction of Reactivity and Regioselectivity in Oxidation Reactions
Computational chemistry is a key tool for predicting the reactivity and regioselectivity of oxidizing agents. By modeling the interactions between a peroxy acid and a substrate molecule, researchers can determine which reaction pathway is energetically most favorable. This involves calculating the activation energies for different potential reaction sites on the substrate. The site with the lowest activation energy barrier will be the most likely point of attack, thus determining the regioselectivity of the reaction.
While direct computational studies on the regioselectivity of Propaneperoxoic acid, 2,2-dimethyl- are limited in publicly available literature, the principles are well-established in the broader field of computational organic chemistry. For example, in the context of enzymatic reactions that utilize peroxy intermediates, computational designs have successfully altered the regioselectivity of oxyfunctionalization reactions. nih.govacs.org These studies demonstrate the ability of computational models to predict shifts in reaction outcomes, such as changing from alkyl side-chain hydroxylation to aromatic hydroxylation, by modifying the steric and electronic environment of the active site. nih.govacs.org These same principles apply to non-enzymatic reactions, where the inherent electronic properties of the peroxy acid and the substrate dictate the reaction's course.
Bond Dissociation Energy Calculations and Correlation with Peroxy Bond Stability
The stability of a peroxy acid is intrinsically linked to the strength of its peroxide (O-O) bond. The O-O bond dissociation energy (BDE) is the energy required to break this bond homolytically, and it serves as a direct measure of the bond's stability. acs.org High-level ab initio calculations are employed to accurately predict these values. acs.orgwayne.edu
Computational studies have shown that the O-O BDE is sensitive to the molecular structure and the substituents attached to the peroxy group. acs.org For instance, calculations at the G2 level of theory provide BDEs for a range of peroxy compounds, showing how structure influences stability. acs.org Electron-withdrawing groups, such as in trifluoroperoxyacetic acid, can affect the BDE compared to alkyl-substituted peroxy acids like peroxyacetic acid. acs.org The M06-2X functional is another computational method that has been shown to produce O–O bond energies that compare favorably with highly accurate G4 and CBS-APNO values. acs.org These calculations are vital for understanding the thermal stability and potential hazards associated with peroxy compounds. A lower BDE generally indicates a less stable compound that is more prone to decomposition. researchgate.net
| Compound | Computational Method | Bond Dissociation Enthalpy (kcal/mol) | Reference |
|---|---|---|---|
| Hydrogen Peroxide (HOOH) | G2 | 50 | acs.orgwayne.edu |
| Methyl Hydroperoxide (CH3OOH) | G2 | 45 | acs.orgwayne.edu |
| Peroxyformic Acid (HC(O)OOH) | G2 | 48 | acs.orgwayne.edu |
| Peroxyacetic Acid (CH3C(O)OOH) | G2 | 48 | acs.orgwayne.edu |
| Trifluoroperoxyacetic Acid (CF3C(O)OOH) | G2(MP2) | 49 | acs.orgwayne.edu |
Kinetic and Thermodynamic Studies via Computational Chemistry
Beyond static properties like bond energies, computational chemistry allows for the dynamic simulation of chemical reactions, providing crucial kinetic and thermodynamic data. researchgate.netekb.eg These studies involve calculating the free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of reactants, products, and transition states.
Kinetic studies focus on the rates of reactions. By calculating the activation energy, computational models can predict how fast a reaction will proceed under given conditions. This is essential for optimizing reaction times and temperatures in industrial processes. For example, kinetic investigations into the oxidation of aldehydes by peroxomonosulfuric acid have detailed the second-order kinetics and rationalized the reaction mechanism through a proposed rate law. niscpr.res.in
Environmental Transformation and Degradation Pathways of Peroxy Acids
Reactivity in Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic and inorganic pollutants from water and wastewater through oxidation with highly reactive species, primarily hydroxyl radicals (•OH). wikipedia.org Peroxy acids can be key components in some AOPs.
The activation of peroxy acids in AOPs can be achieved through several mechanisms to enhance the generation of reactive species:
UV Irradiation: The photolysis of peroxy acids by ultraviolet (UV) light can lead to the cleavage of the peroxide bond (O-O), generating hydroxyl and acyloxyl radicals. The H₂O₂/UV system is a well-studied AOP that demonstrates the effectiveness of UV in generating radicals for pollutant degradation. mdpi.com
Transition Metal Ions: Transition metal ions, such as copper (I) and (II), can catalyze the decomposition of peroxy acids. This process, often referred to as a Fenton-like reaction, involves the redox cycling of the metal ion, which facilitates the generation of reactive oxygen species (ROS). nih.gov The presence of reducing agents can further promote the Cu(II)/Cu(I) redox cycle, enhancing the production of ROS. nih.gov
Carbon-Based Catalysts: Activated carbon and other carbon-based materials can serve as catalysts for the decomposition of oxidants. nih.gov Their high surface area and modified surface chemistry can facilitate the breakdown of peroxy acids and the generation of reactive species for pollutant degradation. nih.gov
The activation of peroxy acids in AOPs results in the formation of a variety of reactive species that are responsible for the degradation of pollutants:
Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants that can react with a wide range of organic compounds, often at diffusion-controlled rates. wikipedia.org
Superoxide Radicals (O₂⁻•): These are another form of reactive oxygen species that can participate in degradation pathways. nih.govnih.gov
These reactive species attack pollutant molecules, leading to their fragmentation and, ideally, complete mineralization into carbon dioxide, water, and inorganic ions. wikipedia.org
Spontaneous and Induced Degradation in Aquatic Systems
In aquatic environments, peroxy acids can undergo both spontaneous and induced degradation. Spontaneous decomposition can occur through hydrolysis, which is influenced by pH and temperature. The presence of various substances in the water can induce and accelerate the degradation of peroxy acids.
Interaction with Organic and Inorganic Species in Environmental Matrices
The reactivity of peroxy acids leads to interactions with a wide array of organic and inorganic compounds present in the environment.
Peroxy acids are capable of oxidizing various organic micropollutants. Their effectiveness is due to their ability to participate in electrophilic reactions, leading to the transformation of electron-rich moieties in organic molecules. Studies on the degradation of dyes and other persistent organic pollutants have demonstrated the oxidative power of systems that generate peroxy acids or their reactive decomposition products. mdpi.commdpi.com
The degradation kinetics of peroxy acids are significantly influenced by environmental factors:
pH: The pH of the aqueous medium is a critical factor. researchgate.net For instance, the stability of peroxy acids and the efficacy of AOPs involving them can be highly pH-dependent. nih.govresearchgate.net The Fenton reaction, for example, is most effective in acidic conditions (pH 2-3). mdpi.com
Co-existing Substances: The presence of other substances in the water matrix can either enhance or inhibit the degradation of peroxy acids and target pollutants. Organic matter can sometimes promote oxidative degradation by interacting with transition metals or oxidants. mdpi.com Conversely, some ions can act as scavengers of reactive species, reducing the efficiency of the degradation process. researchgate.net
The following table summarizes the influence of pH on the degradation of various organic pollutants in AOPs, which can be analogous to the behavior of systems involving peroxy acids.
| Pollutant | pH Range | Effect on Degradation Rate | Reference |
| Rhodamine B | 2-10 | Decreases with increasing pH | researchgate.net |
| Methyl parathion | 2.2-8.2 | Increases then decreases with pH | researchgate.net |
| 2-Chlorophenol | 3-11 | Linearly decreases with pH | researchgate.net |
| Calcon | 1-12.6 | Higher in strong acidic and basic media | researchgate.net |
Advanced Analytical Techniques for Characterization and Monitoring in Peroxy Acid Research
Chromatographic Methods
Chromatographic techniques are indispensable for separating complex mixtures and quantifying the components of a reaction involving peroxy acids. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are particularly powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic peroxy acids due to its ability to separate non-volatile and thermally labile compounds. separationmethods.com For "Propaneperoxoic acid, 2,2-dimethyl-," and its esters, reversed-phase (RP) HPLC is a common method of choice. sielc.com
A typical RP-HPLC setup for the analysis of "Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester" would utilize a C8 or C18 column. separationmethods.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to ensure good peak shape and resolution. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.comsielc.com
Key HPLC Parameters for Peroxy Acid Analysis:
| Parameter | Typical Conditions | Purpose |
| Column | C8 or C18, 3-5 µm particle size | Provides a non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile/Water gradient | Elutes compounds based on their polarity. |
| Modifier | Phosphoric acid or Formic acid | Improves peak shape and controls ionization. |
| Detection | UV, Chemiluminescence, Amperometric | UV detection is common; chemiluminescence and amperometric detection offer higher sensitivity and selectivity for peroxides. nih.govnih.gov |
HPLC is not only used for qualitative and quantitative analysis but also for conducting kinetic studies of reactions involving peroxy acids. nih.govresearchgate.net By monitoring the concentration of the peroxy acid and its degradation products over time, reaction rates and mechanisms can be determined. For instance, the degradation of a peroxy acid can be followed by taking aliquots from the reaction mixture at specific time intervals, quenching the reaction, and analyzing the samples by HPLC. nih.gov
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the identification of volatile reaction products formed during the synthesis or decomposition of "Propaneperoxoic acid, 2,2-dimethyl-". mdpi.comacs.org The gas chromatograph separates the volatile components of a mixture, and the mass spectrometer provides detailed structural information for each component, allowing for their definitive identification. mdpi.com
In a typical GC/MS analysis of peroxy acid reaction products, a capillary column with a non-polar stationary phase (like HP-5MS) is used. acs.org The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds with a wide range of boiling points. mdpi.comacs.org
The decomposition of "Propaneperoxoic acid, 2,2-dimethyl-" can lead to the formation of various products. For example, the oxidation of isobutane, a related process, can yield tert-butyl hydroperoxide, di-tert-butyl peroxide, and tert-butanol, all of which can be identified and quantified using GC/MS. chromatographyonline.com
Potential Decomposition Products of "Propaneperoxoic acid, 2,2-dimethyl-" Identifiable by GC/MS:
| Compound | Molecular Formula | Role in Analysis |
| Pivalic acid | C5H10O2 | Parent carboxylic acid and potential decomposition product. |
| tert-Butanol | C4H10O | Decomposition product. |
| Acetone (B3395972) | C3H6O | Potential fragmentation product. |
| Carbon Dioxide | CO2 | Gaseous decomposition product. |
To enhance the volatility of certain analytes or to create specific derivatives for easier detection, derivatization techniques can be employed prior to GC/MS analysis. acs.org
Spectroscopic Techniques
Spectroscopic methods provide a wealth of information about the molecular structure and bonding within "Propaneperoxoic acid, 2,2-dimethyl-" and are crucial for elucidating reaction mechanisms.
Infrared (IR) spectroscopy is a fundamental technique for the structural characterization of peroxy acids. acs.orgacs.org The IR spectrum of a molecule reveals the presence of specific functional groups based on their characteristic vibrational frequencies. acs.org For "Propaneperoxoic acid, 2,2-dimethyl-," key IR absorption bands provide evidence for its structure.
A distinguishing feature of peroxy acids is the intramolecular hydrogen bond between the hydroperoxy hydrogen and the carbonyl oxygen, which forms a stable five-membered ring. rsc.org This interaction influences the position and shape of the O-H and C=O stretching vibrations. rsc.org
Characteristic IR Absorption Bands for Aliphatic Peroxy Acids:
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |
| O-H stretch (intramolecularly H-bonded) | ~3300 | Broader and at a lower frequency than a free O-H stretch. |
| C=O stretch | ~1750 | Characteristic of the carbonyl group in the peroxy acid functionality. |
| O-O stretch | ~865 | A key vibration indicating the presence of the peroxide linkage. royalsocietypublishing.org |
| C-O stretch | ~1100-1200 | Associated with the carboxylic acid and peroxide groups. |
Data inferred from general knowledge of peroxy acid IR spectra. acs.orgroyalsocietypublishing.org
By monitoring changes in the IR spectrum over the course of a reaction, one can follow the disappearance of reactants and the appearance of products, providing valuable mechanistic information.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom in the molecule. chemicalbook.comspectrabase.com
For "Propaneperoxoic acid, 2,2-dimethyl-," the ¹H NMR spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group and a signal for the acidic hydroperoxy proton. docbrown.info The chemical shift of the hydroperoxy proton can be highly variable and is dependent on concentration, solvent, and temperature. The ¹³C NMR spectrum would show distinct signals for the quaternary carbon, the methyl carbons of the tert-butyl group, and the carbonyl carbon. researchgate.netspectrabase.com
Predicted ¹H NMR Chemical Shifts for Pivalic Acid (a related compound):
| Protons | Chemical Shift (ppm) | Multiplicity |
| (CH₃)₃C- | ~1.2 | Singlet |
| -COOH | Variable | Singlet (broad) |
Data for Pivalic Acid, the parent carboxylic acid. chemicalbook.comhmdb.ca
High-pressure NMR (HP-NMR) is a specialized technique that allows for the study of reactions under non-ambient conditions. researchgate.netosti.gov By conducting the synthesis or decomposition of "Propaneperoxoic acid, 2,2-dimethyl-" inside an NMR tube under elevated pressure, it is possible to observe reactive intermediates and gain a deeper understanding of the reaction mechanism. researchgate.net This is particularly useful for studying reactions that involve gaseous reactants or products.
Raman spectroscopy is a powerful technique for in-situ reaction monitoring, especially in aqueous systems, as the Raman scattering of water is weak. oxinst.comgcms.cz This technique provides information about the vibrational modes of a molecule, complementary to IR spectroscopy. nih.gov
A key advantage of Raman spectroscopy is the ability to use fiber-optic probes, allowing for real-time monitoring of a reaction mixture without the need for sample extraction. gcms.cz This is particularly beneficial for studying the kinetics and mechanisms of reactions involving unstable species like peroxy acids. researchgate.net
For "Propaneperoxoic acid, 2,2-dimethyl-," the characteristic O-O stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. researchgate.netnih.gov By tracking the intensity of the Raman bands corresponding to the peroxy acid and other reactants and products, a detailed kinetic profile of the reaction can be constructed. oxinst.com
Potential Raman Bands for Monitoring Peroxy Acid Reactions:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Application |
| O-O stretch | 800-900 | Monitoring the concentration of the peroxy acid. nih.gov |
| C=O stretch | 1700-1750 | Following the peroxy acid and carboxylic acid concentrations. |
| C-H stretches | 2800-3000 | Can be used as an internal standard or to monitor changes in the alkyl backbone. |
Data inferred from general Raman studies of peroxides and organic molecules. researchgate.netnih.gov
The ability to monitor reactions in real-time under various conditions makes Raman spectroscopy an invaluable tool for verifying proposed reaction mechanisms and for optimizing reaction conditions in industrial processes. gcms.czrsc.org
Calorimetric and Thermal Analysis Methods for Reaction Energetics and Process Design
Calorimetric and thermal analysis methods are indispensable tools for evaluating the thermal hazards associated with organic peroxides. These techniques provide critical data on reaction energetics, such as the heat of decomposition and onset temperature, which are vital for the safe design of chemical processes. aidic.itnih.gov
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to determine the thermal stability of organic peroxides by measuring the onset temperature of decomposition and the total heat evolved during this process. aidic.it
In a typical DSC experiment for a peroxy acid, a small sample is heated at a constant rate in a controlled atmosphere. The resulting thermogram plots heat flow against temperature, revealing exothermic events such as decomposition. For instance, studies on tert-butyl peroxypivalate, a structurally related peroxy ester, have utilized DSC to evaluate its thermal safety. researchgate.net Similarly, the decomposition of tert-butyl peroxybenzoate has been analyzed using DSC to determine its exothermic onset temperature and heat of decomposition, providing crucial data for preventing runaway reactions. researchgate.net
Table 1: Illustrative DSC Data for Selected Organic Peroxides
| Compound | Onset Temperature (°C) | Heat of Decomposition (J/g) | Heating Rate (°C/min) | Reference |
| Benzoyl Peroxide | 108.5 | 1260 | 5 | aidic.it |
| tert-Butyl Peroxypivalate | Data not available in search results | Data not available in search results | Data not available in search results | |
| tert-Butyl Peroxybenzoate | 86-100 | 1100-1474 | Data not available in search results | researchgate.net |
Note: The data presented is for illustrative purposes and is not specific to Propaneperoxoic acid, 2,2-dimethyl-.
The Vent Sizing Package (VSP) is a low thermal inertia adiabatic calorimeter used to study runaway chemical reactions on a bench scale. primeprocesssafety.com It is particularly valuable for obtaining data for the design of emergency relief systems. The VSP can simulate a worst-case scenario, such as a loss of cooling, allowing for the direct application of temperature and pressure data to large-scale vessels. primeprocesssafety.comresearchgate.net
The apparatus consists of a test cell within a containment vessel, where the pressure in the vessel is controlled to maintain a near-zero pressure difference across the test cell wall, thus achieving adiabatic conditions. primeprocesssafety.com This allows for the accurate measurement of self-heat rates and adiabatic temperature rise, which are often underestimated by other methods. primeprocesssafety.com VSP tests are crucial for determining the appropriate size of emergency relief vents to safely discharge the contents of a reactor during a runaway reaction, preventing catastrophic failure. primeprocesssafety.com
Electrochemical and Titrimetric Approaches for Quantitative Analysis and Speciation
Quantitative analysis of peroxy acids is essential for process control and quality assessment. Electrochemical and titrimetric methods are commonly employed for this purpose, often in tandem to distinguish the peroxy acid from other oxidizing species that may be present, such as hydrogen peroxide. d-nb.info
Electrochemical methods offer high sensitivity and the potential for in-situ monitoring of peroxy acid concentrations. mdpi.com Techniques like cyclic voltammetry can be used to study the electrochemical behavior of peroxy acids. mdpi.comnih.gov Novel electrochemical sensors are being developed for the rapid and sensitive detection of peroxides, which can be adapted for peroxy acid analysis. mdpi.comrsc.orgmdpi.com For example, a glassy carbon electrode modified with a composite electrocatalyst has been proposed for the quantification of organic peroxides in a non-aqueous medium. mdpi.com The principle involves measuring the current response at a constant potential, which is proportional to the peroxide concentration. mdpi.com
Titrimetric methods are classic and robust techniques for the quantitative determination of peroxy acids. d-nb.infonih.gov A common approach is redox titration. To differentiate between the peroxy acid and hydrogen peroxide, a two-step titration is often employed. evonik.comhach.com In the first step, hydrogen peroxide can be selectively titrated with a reagent like cerium(IV) sulfate (B86663). evonik.comhach.com Subsequently, an excess of potassium iodide is added, which reacts with the peroxy acid to liberate iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275). evonik.com The amount of titrant consumed in the second step is directly proportional to the concentration of the peroxy acid. evonik.com Potentiometric titration can also be utilized to determine the endpoint of these reactions, offering an automated and precise alternative to visual indicators. mt.com
Table 2: Illustrative Titrimetric Procedure for Peroxy Acid and Hydrogen Peroxide Quantification
| Step | Reagents | Analyte | Indicator/Detection |
| 1 | Cerium(IV) sulfate solution | Hydrogen Peroxide | Ferroin indicator (color change) or potentiometric detection |
| 2 | Potassium iodide, followed by Sodium thiosulfate solution | Peroxy Acid | Starch indicator (color change) or potentiometric detection |
Note: This table outlines a general procedure and specific conditions may vary based on the sample matrix and concentration levels. evonik.comhach.com
Emerging Research Areas and Future Perspectives for Propaneperoxoic Acid, 2,2 Dimethyl Chemistry
Advancing Synthetic Pathways for Sterically Hindered Peroxy Acids
The development of novel synthetic routes for sterically hindered peroxy acids like Propaneperoxoic acid, 2,2-dimethyl- is a primary focus of current research. Traditional methods often grapple with issues of efficiency and selectivity. A common route to peroxy acids involves the reaction of a carboxylic acid with hydrogen peroxide. wikipedia.org However, for sterically hindered substrates, this equilibrium-driven process can be slow and incomplete.
A promising alternative approach involves the treatment of carboxylic anhydrides with hydrogen peroxide, which can lead to the formation of the peroxy acid and the corresponding carboxylic acid. wikipedia.org Researchers are also investigating novel reagents and reaction conditions to overcome the challenges posed by steric hindrance. For instance, a recently reported synthetic route for acyloxymethyl (ACOM) ethers, which can be considered derivatives of peroxy acids, highlights the use of a Heller-Sarpong reagent for chemoselective protection, enabling transformations on delicate molecules. chemrxiv.org While not a direct synthesis of Propaneperoxoic acid, 2,2-dimethyl-, this methodology demonstrates the kind of innovative strategies being employed to handle complex and sensitive functional groups, which could be adapted for sterically hindered peroxy acids.
The table below summarizes some general synthetic approaches for organic peroxy acids and highlights the challenges associated with sterically hindered variants.
| Synthetic Pathway | General Reactants | Key Challenges for Sterically Hindered Peroxy Acids |
| Carboxylic Acid + Hydrogen Peroxide | RCO₂H + H₂O₂ ⇌ RCO₃H + H₂O | Slow reaction rates, unfavorable equilibrium, potential for side reactions. |
| Carboxylic Anhydride (B1165640) + Hydrogen Peroxide | (RCO)₂O + H₂O₂ → RCO₃H + RCO₂H | Availability of the corresponding anhydride, potential for decomposition. |
| Acyl Chloride + Hydrogen Peroxide | RC(O)Cl + H₂O₂ → RCO₃H + HCl | Harsh reaction conditions, potential for side reactions with the acyl chloride. |
Pioneering New Catalytic Systems for Selective Oxidations
The exploration of new catalytic systems is unlocking the full potential of peroxy acids in highly selective oxidation reactions. Peroxy acids are powerful oxidizing agents used in a variety of transformations, including the epoxidation of alkenes (Prilezhaev reaction) and the Baeyer-Villiger oxidation of ketones. wikipedia.org The development of catalysts that can control the regio- and enantioselectivity of these reactions is a major area of research.
Recent studies have demonstrated the use of chiral iminium salts as catalysts for the enantioselective oxidative dearomatization of 1-naphthols using a peroxy acid as the co-oxidant. acs.org This work showcases the potential for designing catalysts that can achieve high levels of stereocontrol in complex transformations. Furthermore, research into catalyst-controlled regiodivergent oxidations of unsymmetrical diols highlights the ability to direct the oxidation to a specific site within a molecule, overcoming inherent substrate biases. youtube.com These advancements in catalyst design could be applied to reactions utilizing Propaneperoxoic acid, 2,2-dimethyl-, enabling more precise and efficient chemical transformations. The coupling of selective oxidation reactions with the in-situ generation of hydrogen peroxide, a precursor for peroxy acids, is another area of active investigation aimed at improving process efficiency and safety. rsc.org
Deepening Mechanistic Understanding through Advanced Computational Studies
Advanced computational studies are providing unprecedented insights into the reactivity of peroxy acids. nih.govbohrium.com Density Functional Theory (DFT) calculations are being employed to elucidate reaction mechanisms, predict reaction rates, and design more efficient catalysts. bohrium.comresearchgate.net For example, computational studies on amine-peroxide redox polymerization have revealed that the process proceeds through an SN2 attack of the amine on the peroxide, followed by a rate-determining homolysis of the intermediate. nih.govresearchgate.net This level of mechanistic detail allows for the rational design of new initiator systems with improved performance.
Computational investigations have also shed light on the formation of accretion products from the recombination of peroxyl radicals, a key process in atmospheric aerosol formation. nih.gov These studies have confirmed the feasibility of a reaction mechanism involving an intermediate complex of two alkoxy radicals and an intersystem crossing. nih.gov Such detailed mechanistic understanding, derived from computational chemistry, is crucial for predicting and controlling the outcomes of reactions involving peroxy acids like Propaneperoxoic acid, 2,2-dimethyl-.
The following table illustrates the impact of substituents on the theoretical radical generation rate in benzoyl peroxide, as predicted by computational studies. This demonstrates the power of computational chemistry in predicting reactivity trends.
| Substituent on Benzoyl Peroxide | Theoretical Radical Generation Rate (s⁻¹) |
| Unsubstituted | 1.3 x 10⁻¹¹ |
| Nitro groups (NO₂) at para positions | 1.9 x 10⁻⁹ |
Data sourced from computational studies on amine-peroxide redox polymerization. researchgate.net
Embracing Sustainable Chemistry and Green Processes
The principles of green chemistry are increasingly guiding research into peroxy acid applications. nih.govmdpi.comresearchgate.net There is a strong emphasis on developing processes that minimize the formation of by-products and utilize environmentally benign reagents and solvents. nih.govresearchgate.net Peroxyacetic acid, a related compound, is already used as a sustainable disinfectant in agriculture and the food industry because its degradation products—acetic acid, water, and oxygen—are harmless. nih.govmdpi.comresearchgate.net
Integrating Analytical Techniques for Real-time Process Monitoring
The integration of real-time analytical techniques is revolutionizing the way reactions involving peroxy acids are monitored and controlled. researchgate.netrsc.orgperovskite-info.com Techniques such as in-situ Raman spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry allow for the direct monitoring of reactant consumption and product formation as the reaction progresses. researchgate.net This real-time data provides valuable insights into reaction kinetics and mechanisms, enabling process optimization and ensuring reaction completion. researchgate.net
For instance, real-time monitoring can be used to determine the endpoint of a reaction, enhance selectivity, and improve product quality and yield. researchgate.net The development of novel sensors, such as those based on peroxiredoxin for detecting hydrogen peroxide, further enhances the ability to monitor key species in real-time. nih.gov The application of these advanced analytical methods to reactions involving Propaneperoxoic acid, 2,2-dimethyl- will be crucial for developing robust and efficient chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
